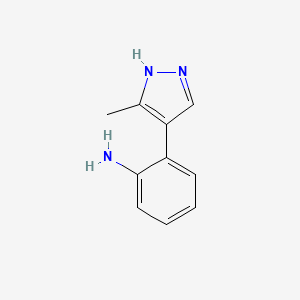

2-(5-methyl-1H-pyrazol-4-yl)aniline

Description

Significance of Pyrazole (B372694) and Aniline (B41778) Scaffolds in Heterocyclic Chemistry

Pyrazole: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. nih.govnumberanalytics.com This scaffold is present in over 50 synthetic medicines approved globally, with a notable surge in FDA approvals since 2011. nih.gov Its versatility stems from its unique chemical properties: one nitrogen atom acts as a hydrogen bond donor (similar to pyrrole), while the other is a hydrogen bond acceptor (like pyridine). nih.gov This dual nature, combined with its aromaticity, allows pyrazole-containing compounds to effectively bind to biological targets. nih.gov Consequently, pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties. mdpi.comglobalresearchonline.net Beyond medicine, pyrazoles are used in agrochemicals, dyes, and materials with liquid crystal properties. mdpi.comglobalresearchonline.net

Aniline: Aniline, or aminobenzene, is one of the most fundamental aromatic amines in organic chemistry. geeksforgeeks.orgwikipedia.org First isolated in 1826 from the distillation of indigo, its discovery was a pivotal moment for the chemical industry. britannica.comyoutube.com It became the foundational material for the first synthetic dyes, revolutionizing the textile industry and spurring major advancements in organic chemistry. youtube.com Today, aniline is a crucial industrial commodity used in the production of a wide array of materials, including rubber processing chemicals, polyurethanes, pesticides, and pharmaceuticals. britannica.comdcceew.gov.au Its chemical reactivity, particularly its ability to undergo diazotization and form amides, makes it an indispensable building block in chemical synthesis. wikipedia.orgbritannica.com

The fusion of these two important scaffolds in 2-(5-methyl-1H-pyrazol-4-yl)aniline creates a molecule with inherent potential for diverse applications, leveraging the established biological and chemical significance of both its pyrazole and aniline components.

Overview of Aryl-Pyrazole Amine Compounds in Synthetic and Mechanistic Studies

Aryl-pyrazole amines, the class of compounds to which this compound belongs, are of significant interest in synthetic chemistry. The most common and versatile method for their synthesis is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.gov This process typically involves the initial formation of a hydrazone, which then undergoes cyclization to form the 5-aminopyrazole ring. nih.gov

Modern synthetic methods have expanded the toolkit for creating these structures. Palladium-catalyzed cross-coupling reactions, for instance, provide efficient routes to N-arylated pyrazoles. mit.edu Other innovative techniques include:

Microwave-assisted synthesis: This method offers a rapid and efficient way to prepare 1-aryl-1H-pyrazole-5-amines, often using water as a solvent, which aligns with the principles of green chemistry. nih.gov

Multicomponent reactions: These reactions allow for the construction of complex pyrazole derivatives in a single step from simple starting materials. doaj.orgmdpi.com

1,3-Dipolar cycloadditions: This is another classical and powerful method for constructing the pyrazole ring system. nih.govmdpi.com

Mechanistic studies have also been a focus of research, particularly concerning the formation of the N-N bond in the pyrazole ring. Some novel approaches avoid hazardous reagents like hydrazine by inducing the N-N bond formation in the final step through oxidation on a metal complex, such as titanium. nih.govresearchgate.netrsc.orgumn.edu These studies are crucial for optimizing reaction conditions and developing new, more efficient synthetic pathways.

Historical Context of Research on this compound and Related Structures

The history of pyrazole synthesis dates back to 1883, when Ludwig Knorr first synthesized pyrazole derivatives through the condensation of a β-diketone with hydrazine. nih.govmdpi.com This foundational work, known as the Knorr pyrazole synthesis, opened the door for the exploration of this entire class of compounds. numberanalytics.com The development of synthetic dyes from aniline in the 19th century had already established the industrial importance of aromatic amines. youtube.com

While specific early research on this compound is not extensively documented in readily available literature, its conceptual foundation lies in these 19th-century discoveries. The synthesis of related aryl-pyrazole structures has been reported through various classical methods, such as the reaction of substituted 1-aminocinnamonitriles with phenylhydrazines to yield 5-amino-3-aryl-1H-pyrazoles. nih.gov The advancement of synthetic organic chemistry throughout the 20th century, particularly the development of transition-metal-catalyzed cross-coupling reactions, provided the robust methodologies necessary for efficiently synthesizing complex structures like this compound. mit.eduresearchgate.net

Scope and Objectives of Current Research Trends on this compound

Current research on this compound and its derivatives primarily focuses on its application as a versatile building block in the development of functional molecules. The key areas of investigation include:

Medicinal Chemistry: The pyrazole-aniline scaffold is recognized as a "privileged structure" in drug discovery. tandfonline.comnih.govnih.gov Researchers are actively designing and synthesizing derivatives for various therapeutic targets. For example, aniline-derived pyrazole compounds have shown promise as potent antibacterial agents. tandfonline.comnih.gov The core structure is also a key component in the development of kinase inhibitors for anticancer therapies. nih.gov Recent studies have explored related 2-methyl-5-(1H-pyrazol-4-yl)pyridines as potential modulators for treating neurocognitive disorders. nih.gov

Materials Science: The compound is being investigated for applications beyond the biological realm. One study demonstrated the use of a related compound, 2-(1H-pyrazol-5-yl)aniline, as an effective corrosion inhibitor for aluminum alloys, highlighting its potential in industrial applications. researchgate.net

Synthetic Methodology: The development of novel, efficient, and regioselective synthetic routes to access aryl-pyrazole amines remains an active area of research. This includes optimizing existing methods and creating new catalytic systems to facilitate their synthesis. rsc.orgorganic-chemistry.org

The overarching objective is to leverage the unique chemical properties of the this compound scaffold to create novel compounds with enhanced activity and functionality for a wide range of scientific and industrial applications.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₁N₃ | evitachem.comscbt.com |

| Molecular Weight | 173.21 g/mol | evitachem.comscbt.com |

| Synonyms | Benzenamine, 2-(5-methyl-1H-pyrazol-4-yl)- | evitachem.com |

| Class | Aryl-Pyrazole Amine | evitachem.com |

Table 2: Overview of Research Areas for Pyrazole-Aniline Scaffolds

| Research Area | Focus | Key Findings & Applications | Representative Sources |

| Medicinal Chemistry | Drug Discovery | Development of antibacterial agents, kinase inhibitors for cancer therapy, and modulators for neurocognitive disorders. | tandfonline.comnih.govnih.govnih.gov |

| Materials Science | Industrial Applications | Use as a corrosion inhibitor for metal alloys. | researchgate.net |

| Synthetic Chemistry | Method Development | Creation of efficient synthesis routes using microwave-assistance, multicomponent reactions, and novel catalytic systems. | nih.govnih.govorganic-chemistry.org |

| Mechanistic Studies | Reaction Pathways | Investigation of novel N-N bond formation mechanisms to improve synthetic efficiency and safety. | nih.govresearchgate.netrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(6-12-13-7)8-4-2-3-5-10(8)11/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXWZWAXBVIKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Methyl 1h Pyrazol 4 Yl Aniline and Its Derivatives

Direct Synthesis Routes to 2-(5-Methyl-1H-pyrazol-4-yl)aniline

The construction of the this compound scaffold can be achieved through various synthetic strategies, ranging from multi-step sequences to more streamlined one-pot and catalyst-free approaches. Metal-catalyzed reactions also play a crucial role in forging the key pyrazole-aniline linkage.

Multi-Step Organic Synthesis Pathways

Multi-step synthesis provides a reliable, albeit longer, route to this compound. A common strategy involves the initial synthesis of a substituted nitrophenyl pyrazole (B372694) followed by the reduction of the nitro group to the desired aniline (B41778).

A general three-step approach can be outlined as follows:

Cyclocondensation: The synthesis often begins with the reaction of a substituted hydrazine (B178648), such as (4-nitrophenyl)hydrazine, with a β-dicarbonyl compound or its equivalent to form the pyrazole ring.

Reduction of the Nitro Group: The resulting 1-(4-nitrophenyl)-1H-pyrazole derivative is then subjected to a reduction step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently employed method for this transformation. afinitica.com

Final Transformation (if necessary): Depending on the starting materials, further functionalization or rearrangement might be necessary to achieve the target molecule.

This methodical approach allows for the purification of intermediates at each stage, often leading to high-purity final products.

One-Pot Reaction Strategies

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps into a single operation, thereby saving time, reagents, and reducing waste. For the synthesis of pyrazole-aniline derivatives, one-pot multicomponent reactions are particularly valuable.

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, related structures have been synthesized using such methods. For example, a one-pot, three-component reaction of hydrazine hydrate (B1144303), arylidene malononitrile, and isothiocyanates has been utilized to create 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This highlights the potential for developing a similar strategy for the target molecule, likely involving a suitable aniline precursor, a pyrazole-forming component, and a catalyst in a single reaction vessel. biointerfaceresearch.comnih.gov

Catalyst-Free Approaches

The development of catalyst-free synthetic methods is a significant goal in green chemistry. For pyrazole-aniline systems, catalyst-free, one-pot procedures have been reported for the synthesis of linked structures, such as pyrazole-aniline linked coumarin (B35378) derivatives. researchgate.net These reactions often proceed under thermal conditions or with the assistance of microwave irradiation, which can accelerate the reaction rate and improve yields. researchgate.net A plausible mechanism for such reactions involves the initial formation of an intermediate from the aniline and a pyrazole precursor, followed by cyclization and rearrangement to form the final product.

| Reaction Type | Key Features | Potential Starting Materials for Target Compound |

| Thermal Cyclization | High temperatures, solvent-free or high-boiling point solvents | Suitably functionalized aniline and pyrazole precursors |

| Microwave-Assisted | Rapid heating, shorter reaction times, often improved yields | Amino cinnamaldehyde (B126680) and hydrazine hydrate (for analogs) researchgate.net |

Metal-Catalyzed Coupling Reactions for Pyrazole-Aniline Linkages

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the pyrazole-aniline linkage.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds and is highly applicable for coupling an amine with an aryl halide. In the context of synthesizing this compound, this could involve the reaction of 2-bromoaniline (B46623) with 4-amino-5-methyl-1H-pyrazole or, more likely, the coupling of a halogenated pyrazole with aniline. The choice of phosphine (B1218219) ligand is critical for the success of this reaction.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, the Ullmann condensation, can also be employed to form the C-N bond between an aryl halide and an amine. afinitica.com While traditional Ullmann reactions often require harsh conditions, modern ligand-promoted protocols have made this a more viable option under milder conditions. rsc.org

| Coupling Reaction | Catalyst/Ligand System | Potential Reactants |

| Buchwald-Hartwig | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., XPhos) | 4-Bromo-5-methyl-1H-pyrazole and 2-bromoaniline (in a two-step sequence) |

| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand (e.g., phenanthroline) | 4-Iodo-5-methyl-1H-pyrazole and aniline |

Derivatization Strategies of this compound

The aniline nitrogen of this compound provides a key site for further molecular elaboration through functionalization, allowing for the synthesis of a diverse library of derivatives.

Functionalization at the Aniline Nitrogen

The primary amino group of the aniline moiety is nucleophilic and can readily undergo a variety of chemical transformations, most notably acylation and alkylation.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding N-acylated derivatives. This reaction is typically high-yielding and can be used to introduce a wide range of functional groups. Phase-transfer catalysis has also been shown to be effective for the acylation of related hydroxy-pyrazoles, suggesting its potential applicability here. researchgate.net

N-Alkylation: Introduction of alkyl groups onto the aniline nitrogen can be achieved using alkyl halides. However, a common challenge with the N-alkylation of primary anilines is the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base and solvent, is crucial to achieve selective mono-alkylation. Cesium fluoride-celite in acetonitrile (B52724) has been reported as an effective combination for the N-alkylation of various nitrogen-containing heterocycles and anilines. researchgate.net

| Functionalization | Reagents | Expected Product |

| N-Acylation | Acetyl chloride, Benzoyl chloride | N-(2-(5-methyl-1H-pyrazol-4-yl)phenyl)acetamide, N-(2-(5-methyl-1H-pyrazol-4-yl)phenyl)benzamide |

| N-Alkylation | Methyl iodide, Benzyl bromide | N-methyl-2-(5-methyl-1H-pyrazol-4-yl)aniline, N-benzyl-2-(5-methyl-1H-pyrazol-4-yl)aniline |

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

The reactivity of this compound towards electrophilic and nucleophilic substitution is dictated by the electronic properties of its constituent aromatic rings: the aniline and the pyrazole moieties.

Electrophilic Aromatic Substitution:

The aniline ring is highly activated towards electrophilic aromatic substitution due to the electron-donating amino group (-NH₂), which directs incoming electrophiles to the ortho and para positions. libretexts.orgwvu.edu However, the high reactivity can lead to multiple substitutions and oxidative side reactions, particularly under harsh acidic conditions. libretexts.orglibretexts.org For instance, direct nitration of aniline with a mixture of nitric and sulfuric acid can result in a mixture of products and significant decomposition. libretexts.orgulisboa.pt To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by acetylation to form an acetanilide. This acetamido group is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions. libretexts.orglibretexts.org

Common electrophilic aromatic substitution reactions applicable to the aniline ring of the target molecule include:

Halogenation: Bromination and chlorination can be achieved using various reagents. For unprotected anilines, copper(II) halides in ionic liquids have been used for regioselective para-halogenation under mild conditions. beilstein-journals.org For more controlled reactions, N-halosuccinimides (NCS or NBS) are often employed. researchgate.net

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. To avoid over-reaction and decomposition of the aniline moiety, protection of the amino group is a common strategy. ulisboa.pt

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid or through rearrangement reactions of N-aryl sulfamates. chemrxiv.orgnih.gov The Tyrer process, for example, involves an N-sulfamate intermediate that rearranges to the C-sulfonated product. nih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. wvu.edubyjus.comlibretexts.org This limitation can be overcome by protecting the amino group as an amide. The amide is less basic and does not coordinate as strongly with the Lewis acid, allowing the reaction to proceed. wvu.edu

The pyrazole ring can also undergo electrophilic substitution, which typically occurs at the C4-position if it is unsubstituted. researchgate.netresearchgate.net Since the target molecule already has a substituent at the C4-position of the pyrazole, further electrophilic substitution on this ring is less common and would likely require harsh conditions, potentially leading to substitution at other positions if they are not blocked.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) is generally challenging on simple aromatic rings unless they are activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In the context of this compound, nucleophilic substitution would typically be performed on a derivative where a leaving group, such as a halogen, is present on one of the aromatic rings.

The pyrazole ring can be halogenated, and this halogen can then be displaced by a nucleophile. For example, 4-halopyrazoles can undergo C-N coupling reactions with amines (Buchwald-Hartwig amination) or C-O coupling with alcohols, often catalyzed by copper(I) iodide. nih.gov The reactivity of pyridines towards nucleophilic aromatic substitution is notably higher, especially when a leaving group is at the 2- or 4-position, as the nitrogen atom in the ring can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgyoutube.com This principle can be extended to other nitrogen-containing heterocycles.

For the aniline ring to undergo nucleophilic aromatic substitution, it would need to be activated by strongly electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions relative to a leaving group. wikipedia.orglibretexts.org

Formation of Condensed Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex, condensed heterocyclic systems. The presence of the aniline amino group ortho to the pyrazole ring allows for cyclization reactions to form fused systems, which are of significant interest in medicinal chemistry.

One common strategy involves the reaction of the amino group with a suitable bielectrophilic reagent to construct a new ring. Examples of such transformations include:

Pyrazolopyrimidines: The reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. libretexts.org For instance, aminopyrazole derivatives can be condensed with diethyl malonate derivatives under high temperatures to yield chromeno[4',3':3,4]pyrazolo[1,5-a]pyrimidin-8-ones. libretexts.org Another approach involves the reaction with 2-ethoxymethylene-malonate derivatives in acetic acid. libretexts.org

Pyrazolobenzodiazepines: These seven-membered ring systems can be synthesized from aminopyrazole precursors. A series of pyrazolobenzodiazepines have been identified as potent kinase inhibitors. beilstein-journals.org The synthesis often involves the construction of the diazepine (B8756704) ring onto the pyrazole-aniline core.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]pyridines, which are structural isomers of pyrazoloquinolines, can be achieved through various methods, including the reaction of aminopyrazoles with enaminones or through multicomponent reactions. byjus.com For example, an acid-catalyzed reaction of an enaminone with a 5-aminopyrazole can lead to the formation of the pyrazolo[3,4-b]pyridine system. byjus.com

The general approach for these cyclization reactions often involves an initial condensation or addition reaction followed by an intramolecular cyclization, which may be promoted by heat or a catalyst.

Generation of Analogues and Compound Libraries

The development of analogues and compound libraries based on the this compound scaffold is a common strategy in drug discovery to explore the structure-activity relationships (SAR). The synthetic methodologies described above, particularly substitution reactions and the formation of condensed systems, are extensively used for this purpose.

Libraries of analogues can be generated by:

Varying substituents on the aromatic rings: By employing a range of substituted starting materials or by performing substitution reactions on the core scaffold, analogues with different electronic and steric properties can be synthesized. For example, libraries of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as potential anticancer agents. masterorganicchemistry.comresearchgate.net

Modifying the linker between the pyrazole and aniline rings: While the core structure is this compound, analogues can be designed where the two rings are connected through different linkers.

Building diverse heterocyclic systems: As discussed in the previous section, the core scaffold can be used to construct a wide variety of fused heterocyclic systems. By using a diverse set of reagents for the cyclization step, a library of condensed heterocycles can be generated. For example, a variety of pyrazolo[3,4-b]pyridines have been synthesized using multicomponent reactions involving different aldehydes. byjus.com

Utilizing solid-phase synthesis: For the efficient generation of large compound libraries, solid-phase synthesis techniques can be employed. This involves attaching the initial building block to a solid support and then carrying out a series of reactions to build the final compounds, which are then cleaved from the support.

The synthesis of pyrazole-based scaffolds is an active area of research, with new methods continually being developed to create diverse libraries for biological screening. nih.gov

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound and its derivatives are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, ligand, base, solvent, temperature, and reaction time is crucial for developing practical and scalable synthetic routes.

Cross-Coupling Reactions:

The synthesis of the core 2-(aryl)pyrazole structure often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The optimization of these reactions is well-documented.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyrazole boronic acid or ester with an aryl halide. The choice of catalyst, base, and solvent is critical. For the coupling of 2,4-dichloropyrimidines with arylboronic acids, a screening of conditions found that Pd(PPh₃)₄ with K₃PO₄ in a 1,4-dioxane/water mixture at 100 °C provided good yields. nih.govcore.ac.uk Microwave irradiation has also been shown to improve yields and shorten reaction times. nih.gov For challenging couplings, the use of more sophisticated ligands, such as biarylphosphines (e.g., XPhos), can be beneficial. libretexts.org

Buchwald-Hartwig Amination: This reaction is used to form the C-N bond between the pyrazole and aniline moieties, for instance, by coupling a halopyrazole with an aniline or vice versa. The optimization of this reaction involves screening a combination of palladium catalysts and bulky electron-rich phosphine ligands. For the amination of 4-halopyrazoles, catalysts like Pd(dba)₂ with ligands such as tBuDavePhos have been found to be effective for coupling with aryl or bulky alkylamines. researchgate.net For sterically hindered couplings, such as the reaction of a 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with 3-methylmorpholine, an optimization study identified RuPhos as the optimal ligand with KHMDS as the base. wikipedia.org

Table 1: Optimization of Buchwald-Hartwig Coupling of 4-bromo-1H-1-tritylpyrazole with Piperidine researchgate.net

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 45 |

| 2 | Pd₂(dba)₃ | tBuDavePhos | NaOtBu | Toluene | 100 | 60 |

| 3 | Pd(OAc)₂ | tBuDavePhos | NaOtBu | Toluene | 100 | 55 |

| 4 | Pd₂(dba)₃ | tBuDavePhos | K₃PO₄ | Toluene | 100 | 20 |

| 5 | Pd₂(dba)₃ | tBuDavePhos | Cs₂CO₃ | Toluene | 100 | 35 |

Table 2: Optimization of Suzuki Coupling of 2,4-dichloropyrimidine (B19661) with Phenylboronic Acid nih.gov

| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 65 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 20 | 50 |

| 3 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 20 | 80 |

| 4 | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 | 20 | 72 |

| 5 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 20 | 78 |

| 6 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15 | 81 |

Other Reactions:

For other synthetic steps, such as the formation of the pyrazole ring itself, optimization is also important. The synthesis of 2-(1H-pyrazol-5-yl)aniline has been reported via a microwave-assisted reaction of amino cinnamaldehyde and hydrazine hydrate using nano-ZnO as a catalyst, achieving a high yield. The use of microwave irradiation can often lead to shorter reaction times and improved yields compared to conventional heating.

Advanced Spectroscopic and Crystallographic Characterization of 2 5 Methyl 1h Pyrazol 4 Yl Aniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of 2-(5-methyl-1H-pyrazol-4-yl)aniline, specific proton signals are expected based on its structure. The aniline (B41778) moiety typically displays signals in the aromatic region (approximately 6.5-8.0 ppm). The protons on the pyrazole (B372694) ring and the methyl group will have characteristic chemical shifts. The NH protons of the aniline and pyrazole groups are also expected, though their signals can be broad and their chemical shifts can vary depending on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the analogue 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde shows a singlet for the pyrazole C5-H at δ = 7.97 ppm. rsc.org In another related structure, 4,4'-(phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), the methyl groups appear as a broad singlet around 2.32 ppm, and the aromatic protons resonate between 7.14 and 7.71 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Analogues of this compound

| Compound Name | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) nih.gov | DMSO-d₆ | CH₃ | 2.32 (br. s., 6H) |

| CH | 4.96 (s, 1H) | ||

| Ar-H | 7.14-7.71 (m) | ||

| OH | 12.44 (br. s., 1H), 13.94 (br. s., 1H) | ||

| 1-(p-tolyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole rsc.org | CDCl₃ | CH₃ | 2.44 (s, 3H) |

| Pyrazole C4-H | 6.86 (s, 1H) |

Note: This table presents data for analogue compounds to infer the expected spectral characteristics of this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are anticipated for the methyl carbon, the two aromatic rings (aniline and pyrazole), and the carbon atoms directly attached to nitrogen.

In a related analogue, methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate, the methyl carbon (CH₃) resonates at 12.0 ppm. nih.gov The carbons of the pyrazole ring typically appear in the range of approximately 100-150 ppm. For instance, in 1-aryl-3-CF₃-pyrazoles, the C4 and C5 carbons of the pyrazole ring show distinct signals that are sensitive to substitution. rsc.org The C4 signal in 1-phenyl-3-(trifluoromethyl)-1H-pyrazole is found at δ = 105.9 ppm, while the C5 signal is at δ = 130.0 ppm. rsc.org The carbons of the aniline ring are expected in the aromatic region, typically between 115 and 150 ppm.

Table 2: Representative ¹³C NMR Data for Analogues of this compound

| Compound Name | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| Methyl 4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzoate nih.gov | CDCl₃ | CH₃ | 12.0 |

| Pyrazole & Aromatic C | 121.4, 126.4, 127.5, 128.1, 128.2, 128.5, 129.1, 129.9, 146.1, 146.8 | ||

| C=O | 167.2 | ||

| 1-(p-tolyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole rsc.org | CDCl₃ | CH₃ | 21.3 |

| Pyrazole C4 | 83.0 | ||

| Pyrazole C5-I | 115.1 | ||

| CF₃ | 120.8 (q, ¹JCF = 269.3 Hz) | ||

| Aromatic C | 126.3, 129.7, 137.1, 139.9 |

Note: This table presents data for analogue compounds to infer the expected spectral characteristics of this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would be used to confirm the connectivity of protons within the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign which protons are attached to which carbons in both the aniline and pyrazole rings, as well as confirming the methyl proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of the molecule. For the target compound, HMBC would show correlations between the pyrazole ring protons and the carbons of the aniline ring, confirming the C-C bond linking the two rings. Correlations between the methyl protons and the C5 carbon of the pyrazole ring would also be expected.

These 2D NMR experiments, used in concert, provide a comprehensive and detailed map of the molecular structure, leaving little room for ambiguity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₀H₁₁N₃) is 174.1026. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm).

For example, HRMS (ESI-TOF) analysis of an analogue, 3-(4-phenylpiperazin-1-yl)butan-1-ol, showed a calculated value of 235.1805 for [M+H]⁺ and an experimental value of 235.1816, confirming the elemental formula C₁₄H₂₃N₂O. acs.org This level of accuracy is crucial for confirming the identity of newly synthesized compounds.

Electrospray Ionization is a soft ionization technique that is well-suited for polar and basic compounds like this compound. acs.org In ESI-MS, the molecule is typically observed as a protonated molecular ion, [M+H]⁺.

The basic nitrogen atoms in both the aniline and pyrazole moieties make this compound particularly amenable to positive-ion ESI. The intensity of the [M+H]⁺ signal can be influenced by solvent conditions, with acidic environments often enhancing protonation and signal response. acs.org Fragmentation of the protonated molecule can be induced (tandem MS or MS/MS) to provide structural information. For pyrazole-containing compounds, fragmentation often involves cleavage of the pyrazole ring or its substituents.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound and its analogues, the IR spectrum provides characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The aniline moiety typically displays two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations, often observed in the 3300-3500 cm⁻¹ range. For instance, in the analogue 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, these N-H stretches are found at 3448 cm⁻¹ and 3328 cm⁻¹. mdpi.com The pyrazole N-H stretch is generally a broader band, often located between 3200 and 3000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations give rise to sharp, weaker absorptions typically above 3000 cm⁻¹, while the methyl group's aliphatic C-H stretches appear just below 3000 cm⁻¹. derpharmachemica.commdpi.com

The fingerprint region (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C ring stretching vibrations are typically observed in the 1630-1450 cm⁻¹ region. mdpi.com The C=N stretching vibration within the pyrazole ring is also found in this range, often around 1489 cm⁻¹. researchgate.net Vibrations corresponding to in-plane and out-of-plane bending of C-H and N-H bonds, as well as skeletal vibrations of the coupled ring system, provide a unique pattern for compound identification.

Table 1: Characteristic IR Vibrational Modes for Pyrazole-Aniline Analogues

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference Compound/Group |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch (Aniline) | 3328 - 3448 | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com |

| N-H Stretch (Pyrazole) | 3000 - 3200 | General Pyrazole Derivatives researchgate.net |

| Aromatic C-H Stretch | 3010 - 3100 | Aromatic Compounds mdpi.com |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2995 | Methylated Pyrazoles derpharmachemica.com |

| Aromatic Ring C=C Stretch | 1626 | 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline mdpi.com |

| Pyrazole C=N Stretch | ~1489 | General Pyrazole Derivatives researchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure and offers unparalleled insight into the solid-state arrangement of molecules. This technique determines precise bond lengths, bond angles, and the three-dimensional packing of molecules within a crystal lattice, which is governed by various intermolecular forces. While a specific structure for this compound is not detailed in the provided sources, extensive studies on closely related analogues illustrate the key structural features to be expected.

The supramolecular architecture of pyrazole-aniline derivatives is primarily directed by hydrogen bonding. The N-H groups of both the aniline and pyrazole moieties are excellent hydrogen bond donors, while the sp²-hybridized nitrogen atom of the pyrazole ring is a proficient acceptor. This combination facilitates the formation of robust N-H···N intermolecular hydrogen bonds, which often dictate the primary packing motif.

In studies of related compounds, such as polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, N-H···N interactions between the aniline -NH₂ group and a pyrazolyl nitrogen of an adjacent molecule are a dominant feature. mdpi.com These interactions can link molecules into dimers or one-dimensional chains. mdpi.com Weaker C-H···N and C-H···π interactions also play a crucial role in stabilizing the extended three-dimensional crystal lattice. mdpi.comresearchgate.net The C-H bonds of the aromatic rings and methyl groups can interact with the electron-rich π-systems of neighboring pyrazole or aniline rings, further influencing the molecular assembly.

Table 2: Intermolecular Interactions in a Polymorph of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N-H···N | N(7)-H(7B)···N(6) | 0.89 | 2.21 | 3.097(2) | 171 |

| C-H···N | C(11)-H(11)···N(4) | 0.93 | 2.62 | 3.493(2) | 157 |

(Data adapted from the study of polymorph I of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline) mdpi.com

Polymorphism, the ability of a compound to crystallize in multiple distinct solid-state forms, is a significant phenomenon in materials science and pharmaceuticals. These different forms, or polymorphs, can exhibit varied physical properties despite having the same chemical composition. The study of pyrazole-aniline analogues has revealed the existence of such polymorphs.

For example, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been crystallized as two distinct polymorphs (I and II), one in the monoclinic P2₁/n space group and the other in the monoclinic C2/c space group. mdpi.com The primary difference between these polymorphs lies in their molecular conformation (rotamers) and the resulting long-range packing patterns. While both forms feature N-H···N hydrogen bonds, the differing rotameric orientation of the pyrazolyl rings leads to distinct supramolecular assemblies: one forms dimers that are extended into chains via C-H···N interactions, while the other forms a more complex network. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), can be employed to compare the relative stabilities of different polymorphs. mdpi.com These energetic comparisons help to understand the thermodynamic landscape of crystallization and the likelihood of isolating a particular form under specific conditions.

In analogous structures, a wide range of dihedral angles has been observed, indicating significant conformational flexibility. For example, the dihedral angle between a pyrazole ring and an attached phenyl ring has been reported to be 26.1(2)° in one chloro-substituted analogue and 42.74(6)° in another. nih.govnih.gov In the polymorphs of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the angles between the various pyrazolyl rings and the aniline ring vary, highlighting the molecule's ability to adopt different low-energy conformations in the solid state. mdpi.com The specific dihedral angle in this compound would similarly influence its crystal packing and intermolecular interactions.

Table 3: Dihedral Angles in Selected Pyrazole Analogues

| Compound | Rings | Dihedral Angle (°) |

|---|---|---|

| N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline | Pyrazole & Phenyl | 42.74 (6) |

| (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline | Pyrazole & 4-Chlorophenyl | 26.1 (2) |

| 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (Polymorph I) | Pyrazolyl & Pyrazolyl | 22.66 (10) |

Other Spectroscopic Techniques for Comprehensive Characterization

While IR and SCXRD provide vibrational and solid-state structural data, a comprehensive characterization relies on a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons. For this compound, one would expect distinct signals for the pyrazole N-H, aniline N-H₂, aromatic protons on both rings, and the pyrazole methyl protons. mdpi.comnih.gov ¹³C NMR spectroscopy complements this by identifying all unique carbon environments within the molecule. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation patterns, further confirming the structure. High-resolution mass spectrometry (HRMS) can provide an exact molecular formula. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the pyrazole and aniline rings gives rise to characteristic absorption bands in the UV region, which can be used for quantitative analysis and to study the electronic properties of the compound. nih.gov

Computational and Theoretical Chemistry Studies of 2 5 Methyl 1h Pyrazol 4 Yl Aniline

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting the electronic structure of molecules. For a given compound, these calculations can elucidate a variety of properties.

Vibrational Frequency Calculations and Correlation with IR Spectra:These calculations predict the vibrational modes of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. This allows for the theoretical validation of experimental spectroscopic data.

While studies on related compounds, such as N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and various other substituted pyrazoles, have utilized these DFT methods, specific data tables and detailed findings for 2-(5-methyl-1H-pyrazol-4-yl)aniline are absent from the reviewed literature.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. These simulations are invaluable for understanding how a molecule interacts with its environment, such as a solvent or a biological receptor. Research on pyrazole-containing compounds has employed MD simulations to explore binding modes and stability in biological systems, but specific simulations for this compound have not been reported.

Dynamic Behavior and Conformational Flexibility

Computational simulations, particularly molecular dynamics (MD), are instrumental in understanding the dynamic nature and conformational landscape of molecules like this compound. eurasianjournals.com While specific MD studies on this exact compound are not extensively documented, the principles of molecular mechanics and quantum chemistry allow for a theoretical exploration of its flexibility. eurasianjournals.com

The presence of the methyl group on the pyrazole (B372694) ring and the amino group on the aniline (B41778) ring introduces additional, albeit more localized, flexibility. The rotation of the methyl group and the inversion of the amino group are dynamic processes that can be modeled computationally. These motions, while seemingly minor, can impact the molecule's intermolecular interactions and packing in a condensed phase.

Molecular Interaction Dynamics

The chemical nature of this compound, with its combination of aromatic rings and functional groups, dictates a rich landscape of potential non-covalent interactions. These interactions are fundamental to its behavior in solution, its crystal packing, and its potential binding to biological targets.

Hydrogen Bonding: The aniline moiety possesses a hydrogen bond donor (-NH2 group), while the pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp2 hybridized nitrogen atom). This duality allows for the formation of various hydrogen bonding networks. Computational studies on similar pyrazole-containing systems have highlighted the importance of N-H···N hydrogen bonds in forming dimers and extended chains in the solid state. researchgate.netmdpi.com Intramolecular hydrogen bonding between the aniline N-H and the pyrazole nitrogen is also a possibility that can be investigated through computational geometry optimization.

π-Interactions: Both the pyrazole and aniline rings are capable of engaging in π-π stacking and C-H···π interactions. The relative orientation of the two rings, as determined by the conformational flexibility discussed earlier, will significantly influence the nature and strength of these interactions. Quantum chemical calculations can quantify the energetics of these interactions, providing insight into the preferred packing arrangements in crystals and the potential for interaction with aromatic residues in a protein binding site. acs.org

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com For this compound, docking studies can provide valuable insights into its potential as a ligand for various biological receptors, particularly protein kinases, which are common targets for pyrazole-containing inhibitors. researchgate.netbohrium.com

In a typical docking simulation, a 3D model of the target receptor is used, and the ligand (this compound) is placed in the binding site. The software then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The results provide a ranked list of potential binding modes, with the lowest energy poses considered the most likely. ijpbs.comnih.gov

Studies on similar pyrazole derivatives have demonstrated their ability to act as inhibitors for protein kinases such as VEGFR-2, Aurora A, and CDK2. researchgate.netnih.govnih.gov These studies reveal that the pyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain, while the aniline substituent can extend into a hydrophobic pocket. For this compound, it is hypothesized that the pyrazole N-H and the aniline -NH2 group could serve as crucial hydrogen bond donors, while the aromatic rings could engage in hydrophobic and π-stacking interactions with amino acid residues in the active site.

The following table summarizes the results of docking studies performed on various pyrazole derivatives against different protein targets, illustrating the potential interactions that could be relevant for this compound.

| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Pyrazole Derivative 1 | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |

| Pyrazole Derivative 2 | Aurora A | 2W1G | -8.57 | Arg137, Leu263 |

| Pyrazole Derivative 3 | CDK2 | 2VTO | -10.35 | Leu83, Lys33 |

| Pyrazole Derivative 4 | EGFR | 6V6O | - | Met793, Asp855 |

Note: The data in this table is derived from studies on various pyrazole derivatives and is presented for illustrative purposes to indicate the potential for similar interactions with this compound.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical data storage and telecommunications. Computational chemistry, particularly DFT, has become a vital tool for the prediction and design of molecules with significant NLO properties. wum.edu.pk

The NLO response of a molecule is related to its polarizability (α) and hyperpolarizability (β and γ). Molecules with large dipole moments and extended π-conjugated systems often exhibit enhanced NLO properties. The structure of this compound, featuring an electron-donating amino group attached to an aromatic system linked to another heterocyclic aromatic ring, suggests its potential as an NLO material.

Theoretical calculations can predict key NLO parameters:

Polarizability (α): The ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β₀): The primary determinant of second-order NLO activity.

Computational studies on similar pyrazole derivatives have shown that the nature and position of substituents on the aromatic rings can significantly tune the NLO response. wum.edu.pk For this compound, theoretical calculations could explore how modifications to the aniline or pyrazole rings might enhance its NLO properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another important parameter that can be calculated and correlated with NLO activity. wum.edu.pk

The following table presents theoretical NLO data for a related pyrazole derivative, illustrating the types of parameters that can be computationally predicted.

| Parameter | Calculated Value |

| Dipole Moment (μ) | ~8-9 Debye |

| Mean Polarizability (α₀) | Varies with functional |

| First Hyperpolarizability (β₀) | 5.21 x 10⁻³⁰ to 7.26 x 10⁻³⁰ esu |

Note: The data is for a (4-fluorophenyl)[5-(4- nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone derivative and is intended to be illustrative. researchgate.net

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. DFT calculations can be used to map the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies for each step. nih.gov

The synthesis of pyrazoles often involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. researchgate.net Theoretical studies on pyrazole synthesis have explored the mechanism of reactions between diazocarbonyl compounds and enones, revealing the formation of intermediates and the role of subsequent oxidation and isomerization steps to yield the final aromatic pyrazole ring. researchgate.net

For this compound, theoretical studies could investigate its formation through various synthetic routes. For instance, the reaction of a substituted hydrazine (B178648) with a β-dicarbonyl compound is a common method for pyrazole synthesis. Computational modeling could clarify the regioselectivity of this reaction and the factors influencing the final substitution pattern.

Furthermore, theoretical calculations can provide insights into the reactivity of the this compound molecule itself. By calculating parameters such as the Fukui functions or mapping the molecular electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. researchgate.net This information is valuable for predicting the outcomes of further chemical modifications of the compound. For example, understanding the relative reactivity of the different positions on the pyrazole and aniline rings can guide the design of synthetic strategies to create new derivatives with desired properties.

An in-depth analysis of the chemical behavior of this compound reveals a versatile reactivity profile, stemming from the distinct yet electronically connected aniline and pyrazole moieties. This article delineates the reactivity of this compound, exploring its participation in various organic transformations, its role in the construction of complex heterocyclic systems, and its applications in coordination chemistry. Mechanistic insights into these transformations are also discussed, providing a comprehensive overview of its chemical properties.

Application As a Chemical Building Block and Scaffold in Advanced Chemical Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of 2-(5-methyl-1H-pyrazol-4-yl)aniline, possessing both an amino group on the aniline (B41778) ring and reactive sites on the pyrazole (B372694) core, makes it an ideal precursor for the synthesis of fused heterocyclic systems. The amino group can readily participate in cyclization reactions with various bielectrophiles to construct new rings fused to the aniline portion.

A prominent application is in the synthesis of pyrazolo[3,4-b]quinolines. Through reactions like the Friedländer annulation, the aniline component of the scaffold can be reacted with ketones to form the quinoline ring system. This methodology allows for the creation of complex polycyclic aromatic structures that are of significant interest in medicinal chemistry and materials science. nih.gov Similarly, related aminopyrazole precursors are extensively used to build other fused N-heterocycles. For instance, reactions with β-diketones or β-ketonitriles can yield fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, demonstrating the scaffold's adaptability in forming various six-membered heterocyclic rings. beilstein-journals.org

Furthermore, the pyrazole moiety itself can be a reactive partner. For example, starting from a pyrazole-carbaldehyde, a close derivative of the title compound's core structure, complex systems such as 1,3-diazabicyclo[3.1.0]hex-3-enes have been synthesized through multi-component reactions. nih.gov This highlights the capability of the pyrazole-aniline framework to serve as a foundational unit for a diverse range of heterocyclic architectures.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazole-Aniline Type Precursors

| Precursor Type | Reagent(s) | Resulting Heterocyclic System | Reaction Type |

|---|---|---|---|

| Aminopyrazole | β-Diketones (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Cyclocondensation |

| Aminopyrazole | β-Ketonitriles | Pyrazolo[3,4-b]pyridine | Cyclocondensation |

| Pyrazolo-aniline | Ketones | Pyrazolo[3,4-b]quinoline | Friedländer Annulation |

| Pyrazole-carbaldehyde, Aziridine, Ammonium (B1175870) Acetate | Three-component system | Diazabicyclo[3.1.0]hex-3-ene | Multi-component Reaction |

Role in the Development of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular units. The this compound scaffold is well-suited for this purpose due to its hydrogen bonding capabilities and potential for π–π stacking.

The molecule features multiple hydrogen bond donors (the -NH2 of the aniline and the -NH of the pyrazole) and acceptors (the pyridine-type nitrogen of the pyrazole). These sites can engage in predictable intermolecular hydrogen bonding to form extended chains, sheets, or more complex three-dimensional networks. nih.gov

In the context of coordination chemistry, this scaffold can act as a ligand, binding to metal ions to form coordination polymers or discrete metal-organic complexes. The resulting assemblies are stabilized not only by the metal-ligand bonds but also by intricate networks of non-covalent interactions, such as hydrogen bonding between ligands or between ligands and solvent molecules, as well as π–π stacking of the aromatic pyrazole and aniline rings. nih.govtandfonline.commdpi.comrsc.org These interactions direct the self-assembly process, influencing the final topology and properties of the supramolecular structure. The ability to form such ordered assemblies is crucial for the development of materials with applications in areas like gas storage, catalysis, and sensing.

Utilization in Polymer Chemistry and Functional Materials

The aniline moiety of this compound provides a direct entry point into the field of polymer chemistry. Aniline and its derivatives are well-known monomers for the synthesis of polyaniline (PANI), a prominent conducting polymer. Through chemical or electrochemical oxidative polymerization, the aniline units can be linked to form a conjugated polymer backbone.

When this compound is used as a monomer, the pyrazole group acts as a substituent on the polyaniline chain. This bulky, functional side group can significantly alter the properties of the resulting polymer compared to unsubstituted PANI. nih.govrsc.org Key effects include:

Solubility: The substituent can disrupt chain packing, often leading to improved solubility in common organic solvents, which facilitates processing and film formation. rsc.org

Morphology: The presence of the pyrazole group can influence the polymer's morphology, leading to different structures such as spherical or hierarchical arrangements instead of simple granular forms. nih.govrsc.org

Functional Properties: The pyrazole units introduce new functionalities into the polymer. The nitrogen atoms in the pyrazole ring can act as metal-coordination sites or hydrogen-bond acceptors, making the polymer useful as a sensor, a corrosion inhibitor, or a platform for catalysis. researchgate.net

The resulting functional polymers have potential applications in the design of chemical sensors, particularly for detecting gases like ammonia or changes in humidity, due to the combination of the conductive PANI backbone and the interactive pyrazole side chains. nih.govrsc.org

Scaffold for the Construction of Bioactive Molecules (focus on chemical aspects of scaffold design)

The pyrazole-aniline core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be derivatized to bind to a variety of biological targets with high affinity. nih.govdntb.gov.ua The rigid structure of the linked aromatic rings serves as an excellent platform for positioning various functional groups in a precise three-dimensional orientation, enabling targeted interactions with enzyme active sites or protein receptors.

In scaffold-based drug design, the this compound core provides a stable anchor. Synthetic modifications are typically made at several key positions:

The amino group of the aniline can be acylated, alkylated, or incorporated into other functional groups to interact with specific pockets in a biological target.

The N1 position of the pyrazole ring is often substituted with different alkyl or aryl groups to modulate properties like solubility, metabolic stability, and binding affinity.

The phenyl ring of the aniline can be further substituted to optimize interactions with the target protein.

This scaffold has been particularly successful in the development of protein kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.gov The pyrazole ring often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase enzyme, while substituents on the aniline portion extend into other regions of the ATP-binding pocket to confer potency and selectivity. nih.gov For example, derivatives of the pyrazole scaffold have shown potent inhibitory activity against kinases like Akt1 and BCR-ABL. nih.gov

Table 2: Examples of Bioactive Molecules Based on Pyrazole Scaffolds

| Scaffold Type | Target | Biological Activity | Application Area |

|---|---|---|---|

| Pyrazole-based carboxamide | Akt1 Kinase | Potent inhibition (IC50 = 1.3 nM for a derivative) | Oncology |

| Pyrazole-based methanone | FGFR Inhibitor | Selective inhibition of Fibroblast Growth Factor Receptor | Oncology |

| N-(1H-pyrazol-4-yl)carboxamide | IRAK4 Inhibitor | Inhibition of Interleukin-1 receptor associated kinase 4 | Inflammation |

| Pyrazole-pyridine | BCR-ABL Kinase | Inhibition of fusion protein in chronic myeloid leukemia | Oncology |

| Pyrazolyl-triazolopyridine | NAMPT Activator | Activation of nicotinamide phosphoribosyltransferase | Metabolic Disorders |

Data sourced from studies on various pyrazole-based inhibitors. nih.govnih.gov

Intermediate in Complex Synthesis Pathways

Beyond its direct use in final products, this compound is a valuable intermediate in multi-step synthetic sequences. afinitica.com Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

A typical synthetic strategy might first involve the construction of the pyrazole-aniline core itself, often through a cyclocondensation reaction between a suitable 1,3-dicarbonyl compound (or its equivalent) and an arylhydrazine derivative. afinitica.com Once formed, the intermediate possesses two key handles for further elaboration:

The Aniline Amino Group: This group can be protected, allowing for chemistry to be performed on the pyrazole ring. Alternatively, it can be diazotized and converted into a wide range of other functional groups (e.g., halides, hydroxyls) via Sandmeyer-type reactions, opening up diverse synthetic possibilities.

The Pyrazole N-H Group: This nitrogen can be selectively alkylated or arylated to introduce new substituents, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. mdpi.com

This ability to be selectively modified at different positions makes this compound a crucial node in a synthetic pathway. It allows chemists to build molecular complexity in a stepwise manner, first establishing the core scaffold and then decorating it with the necessary functional groups to achieve the final target molecule, whether it be a complex pharmaceutical agent or a specialized functional material. afinitica.comresearchgate.net

Structure Property Relationships in 2 5 Methyl 1h Pyrazol 4 Yl Aniline Analogues Chemical Context

Influence of Substituents on Electronic Density and Reactivity

The electronic nature of substituents appended to the 2-(5-methyl-1H-pyrazol-4-yl)aniline framework profoundly dictates the electron density distribution across the molecule, which in turn governs its reactivity and intermolecular interaction capabilities. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their placement can have significant, often predictable, effects.

Quantum chemical calculations and experimental data reveal that the properties of substituents attached to N-heterocycles like pyrazole (B372694) are heavily influenced by the position of the endocyclic nitrogen atoms. rsc.org Nitrogen atoms in an ortho position to a substituent can enhance electron-donating properties and weaken electron-withdrawing properties through inductive effects. rsc.org For instance, in a study of substituted pyrazole derivatives, it was observed that an EDG on a pyridine-pyrazole scaffold increased the electron density on the pyridine nitrogen atom while a pyrazole moiety interacting with a negatively charged amino acid residue showed a lower electron density, which was considered favorable for reducing electrostatic repulsion. mdpi.com

On the aniline (B41778) portion of the molecule, substituents can alter the basicity (pKa) of the amino group and the electronic character of the phenyl ring. Electron-donating groups, such as methyl or methoxy groups, increase the electron density on the nitrogen atom, thereby increasing the pKa and making the amine more basic. researchgate.netsemanticscholar.org Conversely, electron-withdrawing groups like nitro or cyano groups decrease the electron density on the nitrogen, reducing its basicity. researchgate.netsemanticscholar.org These electronic perturbations also affect the reactivity of the aniline ring towards electrophilic substitution.

The interplay of substituents on both rings can lead to fine-tuned electronic properties. For example, the reactivity of 5-aminopyrazoles, which share a similar electronic arrangement, is a cornerstone of their synthetic utility in creating fused heterocyclic systems. beilstein-journals.orgbeilstein-journals.org The nucleophilicity of the amino group and the pyrazole nitrogen atoms can be modulated by substituents, directing the course of cyclization and condensation reactions.

A summary of substituent effects on the electronic properties of aniline is presented below:

| Substituent Position | Substituent Type | Effect on C-N Bond Length | Effect on pKa | Reference |

| para | Electron-Donating (e.g., -NH2, -OH) | Increase | Increase | researchgate.net |

| para | Electron-Withdrawing (e.g., -NO2, -CN) | Decrease | Decrease | researchgate.net |

| meta | Electron-Donating (e.g., -CH3) | Minimal | Increase | researchgate.net |

| meta | Electron-Withdrawing (e.g., -Cl) | Minimal | Decrease | researchgate.net |

Conformational Preferences and Their Impact on Molecular Interactions

The three-dimensional shape, or conformation, of this compound analogues is critical for their ability to interact with biological targets such as enzymes and receptors. The key conformational variable in this scaffold is the dihedral angle between the planes of the pyrazole and aniline rings. Rotation around the single bond connecting these two rings is possible, but can be hindered by steric clashes between substituents.

Studies on conformationally constrained analogues of similar diarylpyrazole compounds have demonstrated the importance of optimal ring orientation for biological activity. nih.gov By introducing chemical bridges to lock the dihedral angle, researchers found that constraining the rings in a suboptimal orientation led to reduced receptor affinity and potency. nih.gov This suggests that a specific, likely non-planar, conformation is required for effective molecular recognition.

In the solid state, crystal packing forces can also influence the preferred conformation. X-ray crystallography studies on related pyrazole derivatives reveal that the dihedral angle between the pyrazole ring and an attached phenyl ring can vary. For example, in the molecule N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline, the pyrazole and an adjacent phenyl ring have a dihedral angle of 42.74(6)°. nih.gov This twisted conformation minimizes steric hindrance and allows for favorable packing in the crystal lattice. The interaction between polymer chains and small molecules also highlights how specific conformations (gauche or trans) can be selectively stabilized to optimize intermolecular forces like π-π stacking. aps.org

Tuning of Spectroscopic Properties through Structural Modifications

Structural modifications to the this compound scaffold directly translate into observable changes in its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These changes provide valuable insights into the electronic and structural consequences of chemical derivatization.

In ¹H-NMR spectroscopy , the chemical shifts of the protons on the aniline and pyrazole rings are sensitive to the electronic environment. Attaching an electron-withdrawing group to the aniline ring will generally cause a downfield shift (to higher ppm values) for the aromatic protons due to deshielding. Conversely, an electron-donating group will cause an upfield shift. For example, in 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, the aniline protons appear as doublets at 6.88 and 6.62 ppm, while the pyrazole protons are observed as singlets at 7.50 and 7.25 ppm. mdpi.com

IR spectroscopy is useful for identifying the functional groups present and probing bonding characteristics. The N-H stretching frequencies of the aniline's amino group are particularly informative. In 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, these stretches appear at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com The position of these bands can be influenced by hydrogen bonding and the electronic effect of substituents on the phenyl ring.

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima (λ_max) are dependent on the extent of the conjugated π-electron system. Extending the conjugation by adding aromatic substituents or forcing the molecule into a more planar conformation typically results in a bathochromic (red) shift to longer wavelengths. A notable example is found in photochromic pyrazole derivatives, where UV irradiation induces a reversible cyclization reaction. This structural change alters the conjugation of the system, leading to a significant color change; for instance, from colorless to yellow or pale beige to deep orange, which is directly observable in the UV-Vis spectrum. mdpi.com

The following table summarizes how structural modifications can affect spectroscopic data in pyrazole-aniline analogues:

| Spectroscopic Technique | Structural Modification | Expected Spectroscopic Change |

| ¹H-NMR | Addition of EWG to aniline ring | Downfield shift of aromatic protons |

| ¹H-NMR | Addition of EDG to aniline ring | Upfield shift of aromatic protons |

| IR Spectroscopy | Intermolecular H-bonding of -NH2 | Broadening and shift to lower frequency of N-H stretch |

| UV-Vis Spectroscopy | Increased planarity/conjugation | Bathochromic shift (shift to longer λ_max) |

| UV-Vis Spectroscopy | Disruption of conjugation | Hypsochromic shift (shift to shorter λ_max) |

Interplay between Solid-State Structure and Chemical Behavior

The arrangement of molecules in the solid state, known as the crystal packing, can significantly influence the physical and chemical properties of a compound. For analogues of this compound, factors such as hydrogen bonding, π-π stacking, and van der Waals forces dictate how individual molecules orient themselves into a stable crystal lattice. This arrangement can, in turn, affect properties like solubility, stability, and even reactivity.

A compelling illustration of this interplay is the phenomenon of polymorphism, where a compound can crystallize into multiple distinct solid-state forms with different packing arrangements. A study of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline revealed the existence of two different polymorphs. mdpi.com These two forms differ primarily in the rotational orientation of the pyrazole rings. This seemingly subtle conformational difference leads to distinct intermolecular hydrogen bonding networks. In one polymorph, the aniline N-H donors form hydrogen bonds with pyrazole nitrogen atoms from two different neighboring molecules, creating a corrugated chain. In the other, the N-H groups bond to pyrazole nitrogens on molecules related by a simple translation, forming a straight chain. mdpi.com

These different packing arrangements and hydrogen-bonding motifs can lead to variations in the thermodynamic stability and dissolution rates of the polymorphs. The specific solid-state structure also determines which functional groups are exposed on the crystal surface, potentially affecting the compound's behavior in heterogeneous reactions.

Furthermore, the chemical behavior of some pyrazole derivatives is intrinsically linked to their solid-state structure. Photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivatives containing a pyrazole moiety exhibit light-induced color changes in the crystalline phase. mdpi.com The efficiency and reversibility of this photochromic behavior are dependent on the freedom of the molecule to undergo the necessary structural changes within the constraints of the crystal lattice. The packing arrangement must be such that it allows for the photo-induced isomerization without causing prohibitive lattice strain.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of heterocyclic compounds like 2-(5-methyl-1H-pyrazol-4-yl)aniline. Flow chemistry offers enhanced safety, scalability, and efficiency by conducting reactions in a continuous stream through a reactor. This methodology is particularly advantageous for managing hazardous intermediates and improving reaction control. mdpi.comnih.gov

For the synthesis of pyrazoles, flow chemistry has been successfully employed for key reaction types such as cyclocondensation and 1,3-dipolar cycloadditions. mdpi.com For instance, a four-step continuous flow process has been developed for converting anilines into pyrazoles, which notably avoids the isolation of potentially hazardous intermediates like hydrazine (B178648) derivatives. mdpi.com This approach could be adapted for the synthesis of this compound, potentially increasing safety and yield. The ability to telescope multiple reaction steps without intermediate isolation can significantly reduce reaction times, from many hours in batch conditions to just a couple of hours in a flow system. nih.gov

Automated synthesis platforms, when combined with flow reactors, can further accelerate the discovery and optimization of reaction conditions. These systems allow for high-throughput screening of catalysts, solvents, and temperature, leading to the rapid identification of optimal synthetic pathways.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole (B372694) Derivatives

| Parameter | Batch Synthesis | Flow Synthesis | Potential Advantage for this compound |

|---|---|---|---|

| Safety | Handling of potentially explosive intermediates (e.g., diazo compounds, hydrazines) can be hazardous on a large scale. | Hazardous intermediates are generated and consumed in situ, minimizing exposure and risk. mdpi.comuc.pt | Safer production, especially at an industrial scale. |

| Reaction Time | Can require long reaction times (e.g., up to 28 hours). nih.gov | Significantly reduced reaction times (e.g., around 2 hours). nih.gov | Faster synthesis cycles and increased productivity. |

| Scalability | Scaling up can be challenging, with issues in heat and mass transfer. | Easily scalable by extending the operation time or using larger reactors. mdpi.com | More straightforward transition from laboratory to pilot-plant scale. |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Superior control over reaction parameters (temperature, pressure, mixing), leading to higher selectivity and yields. | Improved product purity and consistency. |

Exploration of Novel Catalytic Transformations Involving this compound

Recent advancements in catalysis offer new avenues for the synthesis and functionalization of pyrazole derivatives. The development of green and recyclable catalysts is a key focus, aiming to reduce the environmental impact of chemical processes. nih.govbenthamdirect.comresearchgate.net For the synthesis of pyrazoles, heterogeneous catalysts, such as recyclable SnO–CeO2 nanocomposites, have demonstrated high efficiency in aqueous media, aligning with the principles of green chemistry. springerprofessional.de

The core structure of this compound features both a pyrazole and an aniline (B41778) moiety, each amenable to a variety of catalytic transformations. This dual functionality opens up possibilities for creating complex molecular architectures. For example, the aniline group can be a handle for cross-coupling reactions, while the pyrazole ring can act as a directing group in C-H activation reactions. mdpi.com Research into novel catalytic systems, such as metal-oxo clusters or iron-catalyzed reactions, could lead to more efficient and regioselective syntheses of substituted pyrazoles. mdpi.comjetir.org Furthermore, chiral pyrazole derivatives have been investigated as organocatalysts in asymmetric reactions, a field that could be explored with derivatives of the title compound. mjcce.org.mk An acid-promoted cyclization of (1H-pyrazol-5-yl)anilines with ethers has also been developed, demonstrating a metal-free approach to creating more complex fused ring systems. researchgate.net

Table 2: Emerging Catalytic Strategies for Pyrazole Synthesis

| Catalytic Strategy | Catalyst Example | Key Advantages | Relevance to this compound |

|---|---|---|---|